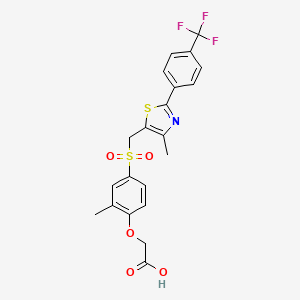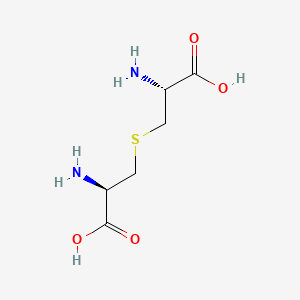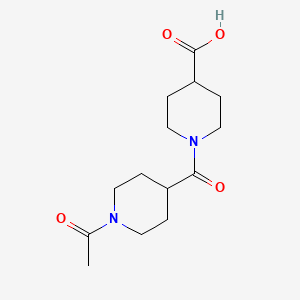
(±)-Thermopsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would detail how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using tools like NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and what products are formed .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (±)-Thermopsine involves the construction of the pyrrolizidine ring system and the introduction of the hydroxyl and methyl groups at specific positions. The key steps include the formation of the pyrrolizidine ring through a cycloaddition reaction and the subsequent functionalization of the ring through various chemical transformations.", "Starting Materials": [ "L-proline", "2-bromo-1-phenylethanone", "methylmagnesium bromide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium methoxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone from L-proline", "a. L-proline is converted to its N-carboxyanhydride by reacting with acetic anhydride.", "b. The resulting N-carboxyanhydride is treated with 2-bromo-1-phenylethanone in the presence of sodium bicarbonate to yield 2-bromo-1-phenylethanone.", "Step 2: Synthesis of pyrrolizidine ring system", "a. 2-bromo-1-phenylethanone is treated with methylmagnesium bromide to form the corresponding Grignard reagent.", "b. The Grignard reagent is reacted with acetic acid to yield the corresponding ketone.", "c. The ketone is then treated with sodium borohydride to yield the corresponding alcohol.", "d. The alcohol is reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "e. The hydrochloride salt is treated with sodium hydroxide to form the corresponding free base.", "f. The free base is reacted with methyl iodide to yield the corresponding N-methylpyrrolizidine.", "Step 3: Functionalization of pyrrolizidine ring system", "a. N-methylpyrrolizidine is treated with sodium methoxide to form the corresponding methoxide salt.", "b. The methoxide salt is reacted with acetic anhydride to yield the corresponding acetate.", "c. The acetate is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "d. The hydrochloride salt is treated with sodium bicarbonate to form the corresponding free base.", "e. The free base is reacted with methyl iodide to yield (±)-Thermopsine." ] } | |
Numéro CAS |
890936-69-3 |
Formule moléculaire |
C₁₅H₂₀N₂O |
Poids moléculaire |
244.33 |
Synonymes |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







